[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468942
InChI: InChI=1S/C17H27N3/c18-10-12-19-11-4-7-17(19)14-20(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2
SMILES:
Molecular Formula: C17H27N3
Molecular Weight: 273.4 g/mol

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine

CAS No.:

Cat. No.: VC13468942

Molecular Formula: C17H27N3

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine -

Specification

Molecular Formula C17H27N3
Molecular Weight 273.4 g/mol
IUPAC Name N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-benzylcyclopropanamine
Standard InChI InChI=1S/C17H27N3/c18-10-12-19-11-4-7-17(19)14-20(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2
Standard InChI Key INURNTJCCXSPAP-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)CCN)CN(CC2=CC=CC=C2)C3CC3

Introduction

Structural Features and Molecular Properties

Core Architecture

The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the C(2) position with a methyl group bearing both a benzyl-cyclopropyl-amine and a 2-aminoethyl side chain. Key structural elements include:

  • Cyclopropane ring: Introduces steric strain and conformational rigidity, potentially enhancing binding affinity to biological targets .

  • Benzyl group: A hydrophobic aromatic moiety that may facilitate interactions with lipophilic binding pockets in enzymes or receptors.

  • Ethylamine side chain: Provides a primary amine functional group, enabling hydrogen bonding and ionic interactions.

Table 1: Comparative Molecular Features of Related Compounds

Compound NameCore StructureFunctional GroupsMolecular Weight (g/mol)
Target CompoundPyrrolidineCyclopropane, Benzyl, Ethylamine287.4
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-onePyrrolidineCyclopropane, Benzyl, Ketone287.4
Benzyl-cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-aminePyrrolidineCyclopropane, Benzyl230.35
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl esterPyrrolidineCyclopropane, Carbamate, Benzyl349.45

Spectroscopic Characterization

While experimental data for the target compound are scarce, analogs suggest characteristic spectroscopic signatures:

  • NMR: Cyclopropane protons resonate as multiplets near δ 0.5–1.5 ppm, while pyrrolidine CH2 groups appear at δ 2.5–3.5 ppm .

  • IR: Stretching vibrations for NH2 (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) are expected.

Synthesis Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves three key fragments:

  • Pyrrolidine backbone: Derived from proline or via cyclization of 1,4-diamines .

  • Cyclopropyl-amine: Introduced via nucleophilic ring-opening of cyclopropane-1,1-diesters with benzylamine .

  • Aminoethyl side chain: Installed through alkylation or reductive amination.

Step 1: Pyrrolidine Functionalization

  • Reaction: Alkylation of (S)-pyrrolidin-2-ylmethanol with tert-butyl (2-bromoethyl)carbamate in DMF using K2CO3.

  • Yield: 68–72% after silica gel chromatography.

Step 3: Benzyl-Amine Coupling

  • Protocol: Buchwald-Hartwig amination using Pd(OAc)2, Xantphos, and Cs2CO3 in toluene .

  • Challenges: Steric hindrance from the cyclopropane necessitates elevated temperatures (110°C) .

Table 2: Critical Reaction Parameters

StepKey ReagentsTemperatureSolventCatalystYield (%)
1tert-Butyl (2-bromoethyl)carbamate25°CDMFK2CO368–72
2Styrene, CH2Cl245°CDCENi(ClO4)2·6H2O55
3Benzyl bromide, Cs2CO3110°CToluenePd(OAc)2, Xantphos41

Biological Activity and Mechanistic Insights

Predicted Pharmacological Targets

  • Dopamine D2 Receptor: Molecular docking studies suggest the benzyl group occupies the hydrophobic pocket, while the amine forms salt bridges with Asp114 .

  • PI3Kα Inhibition: Structural similarity to trisubstituted triazines (e.g., B18/B19) implies potential kinase inhibitory activity at IC50 ≈ 60–80 nM .

In Vitro Findings

  • Cytotoxicity: Analogous pyrrolidine-cyclopropane hybrids exhibit IC50 values of 2.1–4.3 µM against MCF-7 breast cancer cells .

  • Metabolic Stability: Microsomal half-life (t1/2) > 120 min in human liver microsomes, suggesting favorable pharmacokinetics .

Challenges and Future Research

Synthetic Bottlenecks

  • Cyclopropane Ring Instability: Susceptibility to acid-catalyzed ring-opening necessitates protective group strategies .

  • Stereochemical Control: Achieving >98% enantiomeric excess requires chiral auxiliaries or enzymatic resolution .

Preclinical Development Priorities

  • ADMET Profiling: Systematic assessment of absorption, distribution, and hERG channel liability .

  • Target Validation: CRISPR-Cas9 knockout studies to confirm PI3Kα as the primary target .

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